molecular formula C7H10O4 B13812087 2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid

2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid

Cat. No.: B13812087
M. Wt: 158.15 g/mol
InChI Key: QADSJCWXPCYUCQ-NTSWFWBYSA-N
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Description

2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid is a chiral compound with a unique structure that includes a formyloxolane ring and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a stereoselective cyclization reaction to form the oxolane ring, followed by formylation and subsequent acetic acid introduction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The formyloxolane ring can interact with enzymes and receptors, potentially modulating their activity. The acetic acid moiety can participate in biochemical reactions, influencing metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2S,5R)-5-hydroxymethyloxolan-2-yl]acetic acid
  • 2-[(2S,5R)-5-carboxyloxolan-2-yl]acetic acid
  • 2-[(2S,5R)-5-methyloxolan-2-yl]acetic acid

Uniqueness

2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid is unique due to its formyl group, which imparts distinct reactivity and potential for further chemical modifications. This sets it apart from similar compounds that may lack the formyl group or have different substituents .

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid

InChI

InChI=1S/C7H10O4/c8-4-6-2-1-5(11-6)3-7(9)10/h4-6H,1-3H2,(H,9,10)/t5-,6+/m0/s1

InChI Key

QADSJCWXPCYUCQ-NTSWFWBYSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CC(=O)O)C=O

Canonical SMILES

C1CC(OC1CC(=O)O)C=O

Origin of Product

United States

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